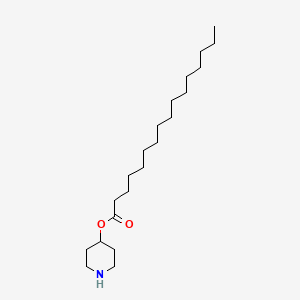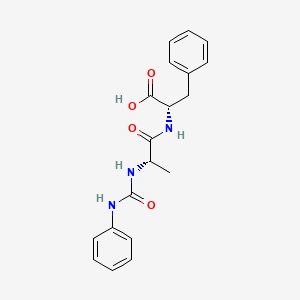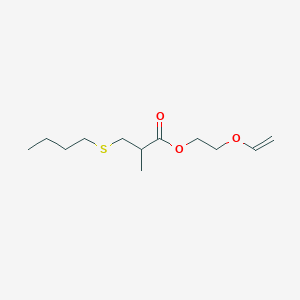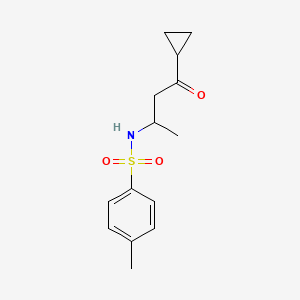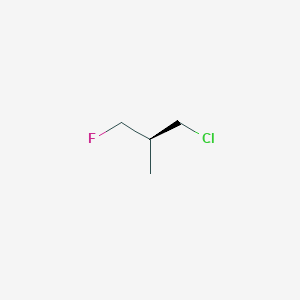![molecular formula C15H14N8O B15161189 Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone CAS No. 143201-21-2](/img/structure/B15161189.png)
Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone is a complex organic compound featuring imidazole rings. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone typically involves the condensation of imidazole derivatives under controlled conditions. One common method includes the reaction of imidazole with formaldehyde and a suitable catalyst to form the desired compound . The reaction conditions often require a solvent such as methanol or ethanol and may be conducted at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenated compounds for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with altered functional groups .
Applications De Recherche Scientifique
Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The imidazole rings play a crucial role in these interactions, often forming hydrogen bonds or coordinating with metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: Another imidazole derivative with similar structural features but different applications.
1,3,5-Tris[(1H-imidazol-1-yl)methyl]benzene: Contains three imidazole rings and is used in coordination chemistry.
Uniqueness
Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone is unique due to its specific arrangement of imidazole rings and the methanone linkage, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other imidazole derivatives may not be as effective .
Propriétés
Numéro CAS |
143201-21-2 |
|---|---|
Formule moléculaire |
C15H14N8O |
Poids moléculaire |
322.32 g/mol |
Nom IUPAC |
bis[5-(1H-imidazol-5-ylmethyl)-1H-imidazol-2-yl]methanone |
InChI |
InChI=1S/C15H14N8O/c24-13(14-18-5-11(22-14)1-9-3-16-7-20-9)15-19-6-12(23-15)2-10-4-17-8-21-10/h3-8H,1-2H2,(H,16,20)(H,17,21)(H,18,22)(H,19,23) |
Clé InChI |
VJKBBWAFUKZMHB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=N1)CC2=CN=C(N2)C(=O)C3=NC=C(N3)CC4=CN=CN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B15161113.png)
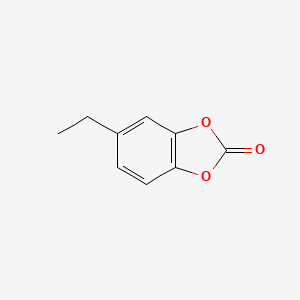
![2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine](/img/structure/B15161119.png)

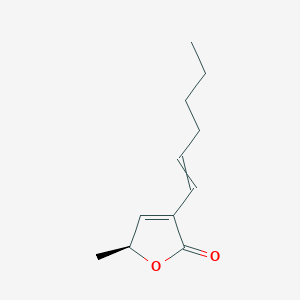

![5-Cyclopropyl-3-[4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B15161154.png)

![Imidazo[1,2-A]pyrazin-3-OL](/img/structure/B15161181.png)
